molecular formula C14H19NO B5468366 N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide

N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide

Cat. No.: B5468366
M. Wt: 217.31 g/mol
InChI Key: BJOXZJQBAZPZHS-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide is an organic compound with the molecular formula C14H19NO It is a derivative of cyclopropanecarboxamide, featuring a cyclopropane ring attached to a carboxamide group, and a propyl chain substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and cyclopropanecarboxylic acid.

    Formation of Intermediate: The first step involves the reaction of 4-methylbenzyl chloride with a suitable base (e.g., sodium hydride) to form the corresponding 4-methylbenzyl anion. This anion is then reacted with cyclopropanecarboxylic acid chloride to form an intermediate.

    Amidation: The intermediate is then subjected to amidation using ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.

    N-[1-(4-methylphenyl)propyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.

Uniqueness

N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-13(15-14(16)12-8-9-12)11-6-4-10(2)5-7-11/h4-7,12-13H,3,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOXZJQBAZPZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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